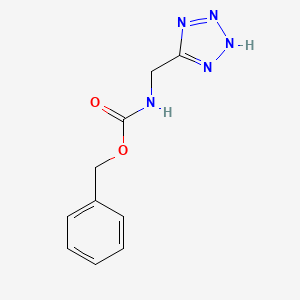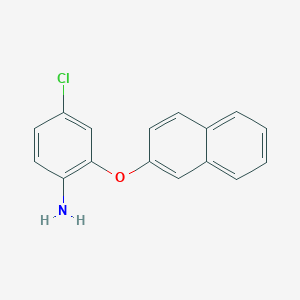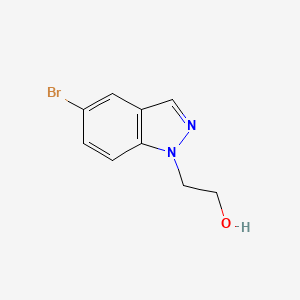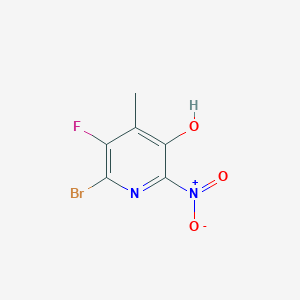
Quinolin-2-ylmethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-2-ylmethanol hydrochloride is a chemical compound derived from quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry and drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-2-ylmethanol hydrochloride, can be achieved through several established protocols. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of various starting materials and catalysts under specific reaction conditions to produce the desired quinoline derivatives.
Industrial Production Methods
In recent years, there has been a shift towards greener and more sustainable chemical processes for the synthesis of quinoline derivatives. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to minimize environmental impact . These approaches not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
Quinolin-2-ylmethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline-2-carboxylic acid, while reduction may produce quinolin-2-ylmethanol.
Scientific Research Applications
Quinolin-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinolin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and derivative.
Comparison with Similar Compounds
Quinolin-2-ylmethanol hydrochloride can be compared with other quinoline derivatives such as quinine, chloroquine, and mefloquine. These compounds share a similar quinoline scaffold but differ in their specific functional groups and biological activities . For example:
Quinine: Used as an antimalarial agent.
Chloroquine: Known for its antimalarial and anti-inflammatory properties.
Mefloquine: Another antimalarial drug with a different mechanism of action.
Properties
CAS No. |
26315-73-1 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
quinolin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c12-7-9-6-5-8-3-1-2-4-10(8)11-9;/h1-6,12H,7H2;1H |
InChI Key |
CSRDQUAKBOCNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)






![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)


